molecular formula C14H15NO3S B13638051 4-(Benzyloxy)-2-methylbenzenesulfonamide

4-(Benzyloxy)-2-methylbenzenesulfonamide

Cat. No.: B13638051
M. Wt: 277.34 g/mol
InChI Key: LRAVGJAPEAHFEU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyloxy group attached to a methylbenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-2-methylbenzenesulfonamide.

    Benzylation: The hydroxyl group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-(Benzyloxy)-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme modulation.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzenesulfonamide: Similar structure but lacks the methyl group.

    2-Methylbenzenesulfonamide: Lacks the benzyloxy group.

    4-Hydroxy-2-methylbenzenesulfonamide: Precursor in the synthesis of 4-(Benzyloxy)-2-methylbenzenesulfonamide.

Uniqueness

This compound is unique due to the presence of both benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-methyl-4-phenylmethoxybenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-11-9-13(7-8-14(11)19(15,16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,15,16,17)

InChI Key

LRAVGJAPEAHFEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)N

Origin of Product

United States

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